In-Depth Technical Guide: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) in the Design of DNA-Targeted Alkylating Agents
In-Depth Technical Guide: Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) in the Design of DNA-Targeted Alkylating Agents
Executive Summary
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) is a highly specialized bifunctional building block utilized extensively in the rational design of DNA-targeted chemotherapeutics. Structurally, it features a nucleophilic aniline moiety, a conformationally flexible thioether linkage, and a terminal methyl ester. This unique architecture makes it a critical intermediate in the synthesis of spatially separated bis(aniline mustards)—a class of experimental alkylating agents designed to maximize interstrand cross-links (ICLs) in tumor DNA[1].
This whitepaper provides a rigorous, causality-driven analysis of the physicochemical properties, synthetic methodologies, and experimental applications of CAS 131042-40-5 in oncology drug development.
Structural Causality & Physicochemical Profile
The utility of CAS 131042-40-5 in drug discovery is not coincidental; it is dictated by the precise electronic and steric properties of its functional groups[2].
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The Aniline Pharmacophore Precursor: The primary amine on the phenyl ring serves as the attachment point for forming a nitrogen mustard (e.g., via reaction with ethylene oxide followed by chlorination). The electron density on this nitrogen—modulated by the para-substituted sulfur atom—directly dictates the rate of aziridinium ion formation, which is the reactive intermediate responsible for DNA alkylation[3].
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The Thioether-Propanoate Linker: The –S–CH2–CH2–COOCH3 tail serves as a flexible, uncharged tether. The ester can be readily hydrolyzed to a carboxylic acid, allowing for amide coupling to large DNA-intercalating carrier molecules (such as 9-aminoacridine)[4].
Table 1: Physicochemical Properties
| Property | Value | Structural Significance |
| CAS Number | 131042-40-5 | Standardized registry identifier. |
| Molecular Formula | C10H13NO2S | Bifunctional nature allows orthogonal reactivity. |
| Molecular Weight | 211.28 g/mol | Low molecular weight ideal for linker applications[2]. |
| Key Moieties | Amine, Thioether, Ester | Enables stepwise, chemoselective synthetic workflows. |
Mechanistic Workflow: Synthesis of CAS 131042-40-5
The synthesis of this compound relies on a highly chemoselective two-step process: a thia-Michael addition followed by nitro reduction.
Synthetic pathway for CAS 131042-40-5 via thia-Michael addition and nitro reduction.
Step-by-Step Protocol: Chemoselective Synthesis
This protocol is designed as a self-validating system; the visual color change during reduction and the distinct TLC retention factor (Rf) shift from the nitro to the amine confirm successful conversion.
Step 1: Thia-Michael Addition
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Initiation: Dissolve 4-nitrothiophenol in anhydrous methanol. Add a catalytic amount of triethylamine (Et3N).
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Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion.
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Conjugate Addition: Add methyl acrylate dropwise at 0°C.
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Causality: The thiolate selectively attacks the electrophilic β-carbon of the α,β-unsaturated ester in a 1,4-conjugate addition.
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Isolation: Quench with dilute HCl, extract with ethyl acetate, and concentrate to yield the intermediate, methyl 3-[(4-nitrophenyl)sulfanyl]propanoate (CAS 7597-47-9).
Step 2: Chemoselective Nitro Reduction
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Reagent Selection: Dissolve the intermediate in an ethanol/water mixture. Add iron powder (Fe) and ammonium chloride (NH4Cl).
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Expert Insight (Causality): Standard catalytic hydrogenation (H2, Pd/C) is actively avoided here. The thioether moiety acts as a potent catalyst poison by irreversibly coordinating to the palladium surface. The Fe/NH4Cl system ensures chemoselective reduction of the nitro group without cleaving the C-S bond or hydrolyzing the ester.
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Reaction: Reflux for 2 hours. The reaction is complete when the solution transitions from deep yellow to pale brown.
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Purification: Filter hot through a Celite pad to remove iron salts, concentrate, and purify via silica gel chromatography to yield pure CAS 131042-40-5.
Application in Oncology: Designing Spatially Separated Bis(Aniline Mustards)
Traditional nitrogen mustards (e.g., chlorambucil) suffer from a low ratio of interstrand cross-links (ICLs) to monoadducts, leading to off-target toxicity and rapid cellular repair[3]. In a landmark 1991 study by , researchers utilized CAS 131042-40-5 to synthesize spatially separated bis(aniline mustards) targeted to DNA[1].
The Mechanistic Hypothesis: By attaching two mustard arms (derived from CAS 131042-40-5) to the 4- and 9-positions of a 9-aminoacridine-4-carboxamide core, researchers hypothesized that the intercalation of the acridine ring would force one alkylating arm into the DNA major groove and the other into the minor groove, thereby forcing an interstrand cross-link[4].
The Empirical Reality: Despite the elegant design, the rigid geometry of the intercalator-DNA complex prevented the minor groove arm from reaching a nucleophilic center. Consequently, the compounds formed bulky major-groove monoadducts at the N7 position of guanine rather than the intended cross-links[5].
Mechanistic logic of spatially separated bis(aniline mustards) interacting with DNA grooves.
Self-Validating Experimental Protocol: Alkaline Agarose Gel Electrophoresis
To definitively prove that the synthesized compounds formed monoadducts rather than ICLs, researchers rely on denaturing alkaline agarose gel electrophoresis[5]. This protocol is a self-validating system: it uses fundamental thermodynamic principles to yield a binary visual output.
Step-by-Step Methodology:
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Drug-DNA Incubation: Incubate linearized pBR322 plasmid DNA with the bis(aniline mustard) at varying concentrations (1–100 µM) in a physiological buffer (pH 7.4) for 2 hours at 37°C.
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Alkaline Denaturation: Add an alkaline loading buffer (50 mM NaOH, 1 mM EDTA) to the samples and incubate for 15 minutes.
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System Validation (Causality): The high pH (>12) disrupts the hydrogen bonds between complementary base pairs. Uncross-linked DNA will denature entirely into single-stranded DNA (ssDNA).
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Electrophoresis: Load the samples onto a 1% agarose gel prepared in an alkaline running buffer (50 mM NaOH, 1 mM EDTA). Run at 2 V/cm.
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System Validation (Causality): Under denaturing conditions, DNA containing an interstrand cross-link cannot physically separate; it migrates slower as a double-stranded DNA (dsDNA) complex. Monoadducted DNA migrates faster as ssDNA.
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Visualization: Neutralize the gel in Tris-HCl (pH 7.5), stain with ethidium bromide, and quantify via densitometry. The absence of a slow-migrating dsDNA band confirms the failure of ICL formation.
Quantitative Data Presentation
The biological evaluation of these targeted bis-mustards revealed a fascinating pharmacological outcome: while they failed to cross-link DNA, they exhibited profound cytotoxicity. This proved that bulky monoadducts, when targeted to specific intercalative sites, can disrupt polymerase progression as effectively as standard ICLs[5].
Table 2: Biological Evaluation of Targeted Bis(Aniline Mustards)
| Compound Class | DNA Binding Mode | Primary Adduct Type | Cytotoxicity Driver |
| Untargeted Aniline Mustard | Non-specific | Monoadducts & Minor ICLs | General alkylation-induced damage |
| 9-Aminoacridine Bis-Mustard (Derived from 131042-40-5) | High-affinity Intercalation | Major Groove Monoadducts | Bulky steric hindrance of polymerases |
| Chlorambucil (Clinical Control) | Non-specific | Monoadducts & ICLs | Interstrand Cross-links |
Conclusion
Methyl 3-[(4-aminophenyl)sulfanyl]propanoate (CAS 131042-40-5) is far more than a simple organic reagent; it is a meticulously designed chemical tool that allows researchers to probe the spatial limitations of the DNA double helix. By understanding the causality behind its synthesis—particularly the chemoselective reduction required to preserve its thioether linkage—and its application in forming spatially separated mustards, drug development professionals can better engineer the next generation of targeted alkylating agents.
References
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Gourdie, T. A., Prakash, A. S., Wakelin, L. P. G., Woodgate, P. D., & Denny, W. A. (1991). "Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating agents with enhanced DNA cross-linking capability." Journal of Medicinal Chemistry, 34(1), 240-248. URL:[Link]
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Deans, A. J., & West, S. C. (2011). "Repair of Genomic Interstrand Crosslinks." National Center for Biotechnology Information (PMC). URL:[Link]
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ResearchGate. "Synthesis and evaluation of DNA-targeted spatially separated bis(aniline mustards) as potential alkylating-agents with enhanced DNA cross-linking capability." ResearchGate Publications. URL:[Link]
